N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide
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Overview
Description
2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
The synthesis of 2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) involves multiple steps, typically starting with the preparation of the furan ring and the quinazolinone structure separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Compared to other furan derivatives, 2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) stands out due to its unique combination of a furan ring and a quinazolinone moiety. Similar compounds include:
2-Furancarboxamide: A simpler structure with only the furan ring.
Quinazolinone derivatives: Compounds with the quinazolinone structure but lacking the furan ring.
This unique combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-10-4-1-3-9-8(10)7-14-13(15-9)16-12(18)11-5-2-6-19-11/h2,5-7H,1,3-4H2,(H,14,15,16,18) |
InChI Key |
PPJLGTXPPYMJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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